N-(3-acetamido-2,4,6-trimethylphenyl)acetamide
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Overview
Description
N-(3-acetamido-2,4,6-trimethylphenyl)acetamide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by its unique structure, which includes an acetamide group attached to a 2,4,6-trimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamido-2,4,6-trimethylphenyl)acetamide typically involves the acetylation of 3-amino-2,4,6-trimethylphenol. The reaction is usually carried out in the presence of acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetamido-2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted aromatics.
Scientific Research Applications
Chemistry: N-(3-acetamido-2,4,6-trimethylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug design and development, particularly in the creation of new therapeutic agents.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-acetamido-2,4,6-trimethylphenyl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.
Comparison with Similar Compounds
N-(2,4,6-trimethylphenyl)acetamide: Similar structure but lacks the acetamido group.
N-(3-acetamido-2,4,6-trimethylphenyl)propanamide: Similar core structure but with a different acyl group.
Uniqueness: N-(3-acetamido-2,4,6-trimethylphenyl)acetamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This compound's distinct properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
6324-20-5 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(3-acetamido-2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-7-6-8(2)13(15-11(5)17)9(3)12(7)14-10(4)16/h6H,1-5H3,(H,14,16)(H,15,17) |
InChI Key |
LLOWIBWXQAFBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)NC(=O)C)C |
Origin of Product |
United States |
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